4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine
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Overview
Description
4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine is an organic compound characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring, with an N-methyl substitution on the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine typically involves the reaction of cyclohexanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide or a similar methylating agent. The reaction conditions often require low temperatures to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Cycloalkylamino)ethanesulfonyl azides: These compounds share the ethanesulfonyl group but differ in the cycloalkylamino substitution.
Methanesulfonates: Similar in having a sulfonyl group but differ in the alkyl chain length and substitution pattern.
Uniqueness
4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring, ethanesulfonyl group, and N-methyl substitution. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H19NO2S |
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Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-ethylsulfonyl-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-8(10-2)5-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
XZPWINKDUVOXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCC(CC1)NC |
Origin of Product |
United States |
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